molecular formula C10H10N2O2 B010902 Methyl 1-methyl-1H-indazole-3-carboxylate CAS No. 109216-60-6

Methyl 1-methyl-1H-indazole-3-carboxylate

Cat. No.: B010902
CAS No.: 109216-60-6
M. Wt: 190.2 g/mol
InChI Key: MTCWFNXKOCOIJV-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that consist of a fused benzene and pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-methyl-1H-indazole-3-carboxylate can be synthesized through several methods. One common method involves the reaction of indazole-3-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at an elevated temperature, followed by purification through distillation .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Methyl 1-methyl-1H-indazole-3-carboxylate serves as a key intermediate in the synthesis of various bioactive compounds:

  • Antiemetic Drugs : It is utilized in the production of Granisetron, an antiemetic drug used to prevent nausea and vomiting caused by cancer chemotherapy .
  • Protein Kinase Inhibitors : The compound has been explored for its potential as a precursor for indazole-pyridine-based protein kinase/Akt inhibitors, which may have therapeutic applications in cancer treatment .

Enzyme Inhibition

Research indicates that derivatives of this compound can act as inhibitors of human neutrophil elastase, an enzyme implicated in inflammatory diseases. This highlights its potential role in developing anti-inflammatory agents .

Synthetic Cannabinoids

This compound has been identified as a structural component in the synthesis of synthetic cannabinoid receptor agonists (SCRAs). These compounds are studied for their psychoactive effects and potential therapeutic uses .

Case Study 1: Granisetron Synthesis

In a study focusing on the synthesis of Granisetron, researchers demonstrated an efficient method for producing this compound from indazole-3-carboxylic acid. The resulting compound was characterized by high purity and yield, making it suitable for pharmaceutical applications .

Case Study 2: Neutrophil Elastase Inhibition

A series of experiments evaluated the inhibitory effects of N-benzoylindazole derivatives, including those derived from this compound, on human neutrophil elastase. The findings suggested significant inhibition, indicating potential therapeutic applications in treating conditions like chronic obstructive pulmonary disease (COPD) .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Indazole-3-carboxylic acid methyl ester
  • 1-Methylindazole-3-carboxylic acid
  • 3-Indazolecarboxylic acid methyl ester

Comparison: Methyl 1-methyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern on the indazole ring. This substitution can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the methyl group at the 1-position can affect its binding affinity to certain enzymes or receptors, making it distinct in its applications .

Biological Activity

Methyl 1-methyl-1H-indazole-3-carboxylate, a derivative of indazole, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor for various bioactive molecules. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C₉H₈N₂O₂
  • Molecular Weight : 176.17 g/mol

The compound features an indazole ring system, which is known for its ability to interact with various biological targets, contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study assessing the antimicrobial efficacy against various pathogens, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The reduction in cytokine levels was statistically significant, indicating a potential therapeutic role in inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A series of assays conducted on various cancer cell lines revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates:

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
MCF-71570
HT-292065

These results highlight the potential of this compound as an adjunct in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Modulation of Signaling Pathways : It affects various signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
  • Interaction with Receptors : Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), influencing cellular responses.

Case Studies

A notable case study involved the use of this compound in a preclinical model of rheumatoid arthritis. Administration of the compound resulted in reduced joint swelling and histological evidence of decreased inflammation compared to control groups. This suggests its potential utility in treating autoimmune conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 1-methyl-1H-indazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via hydrolysis of methyl esters of indazole derivatives. A typical procedure involves reacting the precursor (e.g., 1-methyl-1H-indazole-3-carboxylic acid) with methanol under acidic or basic conditions. For example, a NaOH/ethanol system in THF at reflux has been used for similar esters . Crystallization from petroleum ether/methanol yields pure product . Optimization should focus on solvent selection (THF/ethanol), stoichiometry of reagents (e.g., NaOH ratio), and reaction time to minimize side products.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm the methyl ester and indazole ring protons/carbons. For example, the methyl ester group typically appears as a singlet at ~3.9–4.0 ppm in 1H^1 \text{H} NMR .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL ) can resolve the molecular structure. The crystal structure of the analogous 1-methyl-1H-indazole-3-carboxylic acid revealed intermolecular O–H···O hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structure refinement?

  • Methodological Answer : Use software suites like SHELXL for iterative refinement. Discrepancies may arise from thermal motion or disorder; apply restraints or constraints based on chemically reasonable geometries. Validate the final structure using tools like PLATON to check for missed symmetry or hydrogen bonding patterns. For example, hydrogen bonding in the carboxylate group can lead to dimeric structures via inversion centers, requiring careful analysis of intermolecular interactions .

Q. What computational methods are suitable for predicting the reactivity or electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electronic properties. Basis sets like 6-31G(d,p) are sufficient for geometry optimization. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . For solvation effects, include implicit solvent models (e.g., PCM). Compare computed IR spectra with experimental data to validate accuracy.

Q. How does the compound’s structure influence its bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify the indazole core or ester group systematically. For example, replacing the methyl ester with bulkier substituents (e.g., isobutyl or pentyl groups) alters lipophilicity and receptor binding, as seen in synthetic cannabinoid analogs . Test derivatives for agonist/antagonist activity using in vitro assays (e.g., CB1/CB2 receptor binding ). Correlate substituent electronic effects (Hammett constants) with bioactivity trends.

Q. What are the key factors affecting the compound’s stability under experimental storage conditions?

  • Methodological Answer : Store the compound at -20°C in inert solvents (e.g., acetonitrile) to prevent hydrolysis of the ester group . Monitor stability via periodic HPLC analysis. Avoid prolonged exposure to moisture or light. For solid-state stability, assess crystallinity using powder XRD, as amorphous forms may degrade faster due to higher reactivity .

Q. How do intermolecular interactions (e.g., hydrogen bonding) impact crystal packing and physicochemical properties?

  • Methodological Answer : In the crystal lattice, the carboxylate group forms O–H···O hydrogen bonds, creating dimeric pairs . These interactions influence melting points and solubility. Use Mercury or OLEX2 to visualize packing motifs. For solubility optimization, disrupt hydrogen bonding via co-crystallization with hydrophilic counterions (e.g., sodium or potassium salts).

Properties

IUPAC Name

methyl 1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCWFNXKOCOIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552092
Record name Methyl 1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109216-60-6
Record name Methyl 1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of indazole-3-carboxylic acid methyl ester (2.76 g, 0.0159 mole) in dry dimethylformamide (20 ml) was added dropwise to a stirred suspension of 60% sodium hydride (oil dispersion) (0.67 g, 0.0176 mole) in dimethylformamide (50 ml). After the addition was completed and the evolution of the hydrogen ceased, the mixture was heated to 80° C. and then cooled to ambient temperature. A solution of methyl iodide (4.23 g, 0.030 mole) in dimethylformamide (10 ml) was added dropwise to the stirred reaction mixture. After stirring for 15 minutes, the mixture was warmed to 50° C. for 30 minutes, and then cooled to ambient temperature. The reaction mixture was diluted to a volume of 300 ml with ice/water and extracted with two 100 ml portions of methylene chloride. The extract was dried (magnesium sulfate), and concentrated to an oil. Dimethylformamide was distilled from the mixture and the residual oil was triturated with petroleum ether to obtain a solid. The solid (1.66 g, 55%) was collected by filtration and recrystallized from isooctane to give 1.20 g; mp 78°-79° C.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.23 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Indazole-3-carboxylic acid (5.0 g, 30 mmole), K2CO3 (12.4 g, 90 mmole), and MeI (9.3 mL, 150 mmole) were combined in dry DMF (100 mL) and heated to 50° C. After 18 hr the mixture was cooled to RT and concentrated in vacuo. The residue was taken up in EtOAc and filtered, and the filtrate was concentrated under reduced pressure. The residue was flash chromatographed on silica gel (25% EtOAc/hexanes) to give the title compound (3.88 g, 68%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 8.24 (m, 1H), 7.47 (m, 2H), 7.34 (m, 1H), 4.19 (s, 3H), 4.05 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
Quantity
9.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 1-methyl-1H-indazole-3-carboxylate
Methyl 1-methyl-1H-indazole-3-carboxylate
Methyl 1-methyl-1H-indazole-3-carboxylate
Methyl 1-methyl-1H-indazole-3-carboxylate
Methyl 1-methyl-1H-indazole-3-carboxylate
Methyl 1-methyl-1H-indazole-3-carboxylate

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